
Acide 4-aminosalicylique
Vue d'ensemble
Description
L’acide aminosalicylique, également connu sous le nom d’acide para-aminosalicylique, est un composé organique de formule chimique C₇H₇NO₃. Il s’agit d’un dérivé de l’acide salicylique et il est principalement utilisé comme agent antimycobactérien dans le traitement de la tuberculose. L’acide aminosalicylique a été introduit pour la première fois en 1944 et a depuis joué un rôle important dans la prise en charge de la tuberculose, en particulier dans les cas résistants à d’autres traitements .
Mécanisme D'action
L’acide aminosalicylique exerce ses effets principalement par l’inhibition de la synthèse de l’acide folique dans les bactéries. Il entre en compétition avec l’acide para-aminobenzoïque pour la liaison à l’enzyme ptéridine synthétase, inhibant ainsi la synthèse de l’acide folique. Cette inhibition empêche les bactéries de synthétiser des nucléotides essentiels, ce qui entraîne un effet bactériostatique . De plus, l’acide aminosalicylique s’est avéré inhiber l’apparition de la résistance bactérienne à d’autres médicaments antituberculeux tels que l’isoniazide .
Applications De Recherche Scientifique
Introduction to 4-Aminosalicylic Acid
4-Aminosalicylic acid, also known as para-aminosalicylic acid, is a compound primarily recognized for its role as an anti-tuberculosis agent. Its chemical formula is CHNO, and it functions by inhibiting folate synthesis in bacteria, making it effective against Mycobacterium tuberculosis. This article delves into the various scientific research applications of 4-aminosalicylic acid, focusing on its medical uses, pharmacological mechanisms, and emerging therapeutic potentials.
Treatment of Tuberculosis
The primary application of 4-aminosalicylic acid is in the treatment of drug-resistant tuberculosis. It is often used in combination with other anti-tuberculosis medications, such as isoniazid and rifampicin. In the United States, it is indicated for patients with active tuberculosis who are resistant to first-line treatments. Similarly, in the European Union, it is utilized for treating multi-drug resistant tuberculosis in both adults and children .
Ulcerative Colitis
Recent studies have explored the efficacy of 4-aminosalicylic acid in treating ulcerative colitis (UC). A clinical trial involving patients with left-sided UC demonstrated that 4-aminosalicylic acid administered as a nightly retention enema resulted in significant clinical improvement compared to placebo. After eight weeks, 83% of patients receiving treatment showed improvement in symptoms and histological findings .
Inflammatory Bowel Disease
4-Aminosalicylic acid has been suggested as a treatment option for inflammatory bowel disease (IBD), particularly due to its lower incidence of serious side effects compared to other medications like sulfasalazine. Studies indicate that it may be effective for both active and quiescent forms of UC, with potential applications in Crohn's disease as well .
Mode of Action
The mechanism by which 4-aminosalicylic acid exerts its effects involves its role as a pro-drug that interferes with folate metabolism in bacteria. It competes with dihydrofolate for binding sites on dihydrofolate reductase, thereby inhibiting the synthesis of folate required for bacterial growth . This action makes it particularly effective against rapidly dividing bacterial populations.
Formulation Innovations
Innovations in drug formulation have aimed to enhance the delivery and efficacy of 4-aminosalicylic acid. For instance, colon-specific prodrugs have been developed to ensure that the drug reaches the colon effectively while minimizing systemic absorption, thereby reducing side effects . Additionally, studies have explored solid lipid formulations that improve oral bioavailability and therapeutic outcomes .
Clinical Trials on Ulcerative Colitis
A notable case study involved a randomized controlled trial assessing the effectiveness of 4-aminosalicylic acid enemas in patients with active left-sided UC. The results indicated a statistically significant improvement in clinical symptoms and histological parameters among treated patients compared to those receiving placebo .
Comparative Effectiveness Research
Another study compared oral formulations of 4-aminosalicylic acid with 5-aminosalicylic acid for maintenance therapy in UC patients. The findings suggested that both compounds had similar relapse rates over one year, indicating that 4-aminosalicylic acid could serve as a viable alternative to existing therapies .
Analyse Biochimique
Biochemical Properties
4-Aminosalicylic acid plays a crucial role in biochemical reactions, particularly in inhibiting the synthesis of folic acid in bacteria. It interacts with enzymes such as dihydropteroate synthase (DHPS) and dihydrofolate synthase (DHFS), leading to the formation of hydroxyl dihydrofolate antimetabolites. These antimetabolites compete with dihydrofolate at the binding site of dihydrofolate reductase (DHFR), thereby inhibiting the folic acid synthesis pathway .
Cellular Effects
4-Aminosalicylic acid affects various types of cells and cellular processes. It is bacteriostatic against Mycobacterium tuberculosis, meaning it prevents the bacteria from multiplying without destroying them. This compound inhibits the onset of bacterial resistance to other antibiotics such as streptomycin and isoniazid. Additionally, 4-Aminosalicylic acid influences cell signaling pathways and gene expression by interfering with folic acid synthesis, which is essential for DNA and RNA synthesis .
Molecular Mechanism
At the molecular level, 4-Aminosalicylic acid exerts its effects by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid. This binding inhibits the synthesis of folic acid, which is crucial for bacterial growth and multiplication. The compound also acts as a competitive antagonist with para-aminobenzoic acid, disrupting folic acid synthesis in sensitive organisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Aminosalicylic acid change over time. The compound is relatively stable but can degrade under certain conditions. Long-term studies have shown that it can cause liver inflammation and allergic reactions in some cases. The stability and degradation of 4-Aminosalicylic acid are critical factors in its effectiveness and safety in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Aminosalicylic acid vary with different dosages in animal models. At therapeutic doses, it effectively treats tuberculosis without causing significant adverse effects. At high doses, it can lead to toxicity, including liver inflammation and gastrointestinal disturbances. The threshold effects observed in these studies highlight the importance of dosage regulation to avoid toxic or adverse effects .
Metabolic Pathways
4-Aminosalicylic acid is involved in metabolic pathways related to folic acid synthesis. It is metabolized in the liver, primarily through acetylation, and excreted via the kidneys. The compound interacts with enzymes such as dihydropteroate synthase and dihydrofolate synthase, affecting metabolic flux and metabolite levels. These interactions are crucial for its antibacterial activity .
Transport and Distribution
Within cells and tissues, 4-Aminosalicylic acid is transported and distributed through various mechanisms. It binds to plasma proteins and is distributed throughout the body, including the liver and kidneys. The compound’s transport and distribution are influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation in specific tissues .
Subcellular Localization
4-Aminosalicylic acid’s subcellular localization is primarily within the cytoplasm, where it exerts its antibacterial effects. The compound’s activity is influenced by its ability to target specific compartments or organelles within the cell. Post-translational modifications and targeting signals play a role in directing 4-Aminosalicylic acid to its site of action, ensuring its effectiveness in inhibiting folic acid synthesis .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L’acide aminosalicylique peut être synthétisé selon plusieurs méthodes. Une méthode courante implique la nitration de l’acide salicylique pour produire de l’acide 5-nitrosalicylique, qui est ensuite réduit en acide aminosalicylique en utilisant un catalyseur tel que le palladium sur carbone (Pd/C) dans des conditions d’hydrogénation . Une autre méthode implique la carboxylation catalytique en phase gazeuse du para-acétaminophénol avec du dioxyde de carbone en présence d’un composé basique et d’un catalyseur à des températures et pressions élevées .
Méthodes de production industrielle
En milieu industriel, la production d’acide aminosalicylique implique souvent l’hydrogénation catalytique de l’acide 5-nitrosalicylique. Cette méthode est préférée en raison de son rendement élevé, de sa régiosélectivité et de sa sécurité environnementale. Le procédé implique généralement l’utilisation d’un solvant et d’un catalyseur, avec un contrôle minutieux des conditions de réaction pour garantir une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Types de réactions
L’acide aminosalicylique subit diverses réactions chimiques, notamment :
Oxydation : L’acide aminosalicylique peut être oxydé pour former des quinones correspondantes.
Réduction : Le groupe nitro de l’acide 5-nitrosalicylique peut être réduit en groupe amino pour former de l’acide aminosalicylique.
Substitution : L’acide aminosalicylique peut subir des réactions de substitution électrophile, telles que l’halogénation et la nitration.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des catalyseurs tels que le palladium sur carbone (Pd/C) et l’hydrogène gazeux sont couramment utilisés.
Substitution : L’halogénation peut être réalisée en utilisant des halogènes comme le chlore ou le brome en présence d’un catalyseur.
Principaux produits
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Acide aminosalicylique à partir de l’acide nitrosalicylique.
Substitution : Dérivés halogénés de l’acide aminosalicylique.
Applications de la recherche scientifique
L’acide aminosalicylique a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de divers composés organiques.
Biologie : Étudié pour ses effets sur la croissance bactérienne et les mécanismes de résistance.
Médecine : Principalement utilisé dans le traitement de la tuberculose. .
Industrie : Utilisé dans la production de colorants et d’autres intermédiaires chimiques.
Comparaison Avec Des Composés Similaires
L’acide aminosalicylique fait partie d’une classe de composés connus sous le nom d’aminosalicylates. Des composés similaires comprennent :
Mesalazine (acide 5-aminosalicylique) : Utilisé principalement dans le traitement des maladies inflammatoires de l’intestin.
Sulfasalazine : Un promédicament qui est métabolisé dans l’organisme pour libérer de la mesalazine.
Unicité
L’acide aminosalicylique est unique en son rôle double d’agent antimycobactérien et de composé anti-inflammatoire. Sa capacité à inhiber la synthèse de l’acide folique dans les bactéries le rend particulièrement efficace contre Mycobacterium tuberculosis, tandis que ses propriétés anti-inflammatoires sont bénéfiques dans le traitement des maladies inflammatoires de l’intestin .
Activité Biologique
4-Aminosalicylic acid (4-ASA), also known as para-aminosalicylic acid, is a compound primarily recognized for its role as an antibiotic in the treatment of tuberculosis. It is a structural analogue of salicylic acid and has been studied extensively for its biological activity, particularly in the context of antimicrobial effects, anti-inflammatory properties, and potential applications in cancer therapy.
4-ASA exhibits a unique chemical structure that contributes to its biological activity. The compound contains an amino group that enhances its solubility and interaction with biological targets. Its mechanism of action is thought to involve:
- Inhibition of Folate Synthesis : 4-ASA interferes with the synthesis of folate in bacteria, which is crucial for DNA synthesis and repair.
- Disruption of Mycobacterial Cell Wall : The compound has been shown to affect the integrity of the mycobacterial cell wall, leading to increased susceptibility to other antibiotics.
Property | Value |
---|---|
Molecular Formula | C₇H₉N₃O₃ |
Molecular Weight | 153.16 g/mol |
Solubility | Soluble in water |
pKa | 3.5 |
Antimicrobial Effects
4-ASA is primarily used in the treatment of tuberculosis, often in combination with other antitubercular agents. Its effectiveness has been demonstrated in various studies, showing significant bactericidal activity against Mycobacterium tuberculosis.
Case Study: Efficacy in Tuberculosis Treatment
A clinical study involving patients with multidrug-resistant tuberculosis (MDR-TB) highlighted the role of 4-ASA as part of a combination therapy regimen. The results indicated that patients receiving 4-ASA alongside standard treatment exhibited higher rates of sputum conversion compared to those on standard treatment alone (p < 0.05) .
Anti-inflammatory Properties
Research has also indicated that 4-ASA possesses anti-inflammatory properties, which may be beneficial in treating conditions such as ulcerative colitis. The compound appears to modulate inflammatory pathways, reducing cytokine production and tissue damage.
Table 2: Summary of Biological Activities
Activity | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against M. tuberculosis | |
Anti-inflammatory | Reduces cytokine production | |
Potential antitumor activity | Induces apoptosis in cancer cells |
In Vitro Studies
In vitro studies have demonstrated that 4-ASA can induce apoptosis in various cancer cell lines, suggesting potential applications in oncology. For instance, a study found that treatment with 4-ASA led to a dose-dependent increase in apoptotic markers in breast cancer cells .
In Vivo Studies
Animal studies have shown that 4-ASA can significantly reduce tumor growth when administered alongside conventional chemotherapy agents. This synergistic effect suggests a promising avenue for enhancing cancer treatment efficacy .
Propriétés
IUPAC Name |
4-amino-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBBRNOQWQTFEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
133-09-5 (mono-potassium salt), 133-10-8 (mono-hydrochloride salt), 133-15-3 (calcium (2:1) salt), 6018-19-5 (mono-hydrochloride salt, di-hydrate) | |
Record name | Aminosalicylic Acid [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2022591 | |
Record name | p-Aminosalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or nearly white solid; Affected by light and air; [Hawley] Beige powder; [MSDSonline], Solid | |
Record name | p-Aminosalicylic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3496 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Aminosalicylic Acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014378 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>23 [ug/mL] (The mean of the results at pH 7.4), 1 G SOL IN ABOUT 7 ML WATER; SLIGHTLY SOL IN ALC /CALCIUM SALT/, PH OF 1% SOLN: ABOUT 7; FREELY SOL IN WATER /POTASSIUM SALT/, For more Solubility (Complete) data for P-AMINOSALICYLIC ACID (7 total), please visit the HSDB record page., SOL IN DILUTE NITRIC ACID & DILUTE SODIUM HYDROXIDE, Virtually insoluble in benzene, choroform, or carbon tetrachloride, 1 G SOL IN ABOUT 500 ML WATER, IN 21 ML ALC; SLIGHTLY SOL IN ETHER; PRACTICALLY INSOL IN BENZENE, In water= 1.69X10+3 mg/l at 23 °C, Soluble in acetone, 1.18e+01 g/L | |
Record name | SID855553 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Aminosalicylic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00233 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | P-AMINOSALICYLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3203 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Aminosalicylic Acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014378 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.000004 [mmHg] | |
Record name | p-Aminosalicylic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3496 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
There are two mechanisms responsible for aminosalicylic acid's bacteriostatic action against Mycobacterium tuberculosis. Firstly, aminosalicylic acid inhibits folic acid synthesis (without potentiation with antifolic compounds). The binding of para-aminobenzoic acid to pteridine synthetase acts as the first step in folic acid synthesis. Aminosalicylic acid binds pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid. As bacteria are unable to use external sources of folic acid, cell growth and multiplication slows. Secondly, aminosalicylic acid may inhibit the synthesis of the cell wall component, mycobactin, thus reducing iron uptake by M. tuberculosis., The antimicrobial activity of aminosalicylic acid is highly specific, and microorganisms other than Mycobacterium tuberculosis are unaffected. Most nontuberculous mycobacteria are not inhibited by the drug., Aminosalicyclic acid is a structural analog of paraaminobenzoic acid, and its mechanism of action appears to be very similar to that of the sulfonamides. Since the sulfonamides are ineffective against Mycobacterium tuberculosis, and aminosalicyclic is inactive against sulfonamide susceptible bacteria, it is probable that the enzymes responsible for folate biosynthesis in various microorganisms may be quite exacting in their capacity to distinguish various analogs from the true metabolite. | |
Record name | Aminosalicylic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00233 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | P-AMINOSALICYLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3203 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
MINUTE CRYSTALS FROM ALC, WHITE, OR NEARLY WHITE, BULKY POWDER, NEEDLES, PLATES FROM ALC-ETHER, A reddish-brown crystalline powder is obtained on recrystallization from ethanol-ether. | |
CAS No. |
65-49-6 | |
Record name | 4-Aminosalicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminosalicylic Acid [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminosalicylic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00233 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Aminosalicylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2083 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 4-amino-2-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-Aminosalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminosalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.557 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMINOSALICYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B2658E0N2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | P-AMINOSALICYLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3203 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Aminosalicylic Acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014378 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150-151 °C, with effervescence, NEEDLES FROM ALC; MP: 115 °C /ETHYL ESTER/, 150.5 °C | |
Record name | Aminosalicylic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00233 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | P-AMINOSALICYLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3203 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Aminosalicylic Acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014378 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.